molecular formula C12H9NaO4 B1613764 Sodium 3-hydroxy-7-methoxy-2-naphthoate CAS No. 347860-33-7

Sodium 3-hydroxy-7-methoxy-2-naphthoate

Cat. No.: B1613764
CAS No.: 347860-33-7
M. Wt: 240.19 g/mol
InChI Key: GXFJTZLJEJRYEB-UHFFFAOYSA-M
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Description

Sodium 3-hydroxy-7-methoxy-2-naphthoate is a chemical compound with the molecular formula C12H9NaO4 and a molecular weight of 240.19 g/mol . It is a sodium salt derivative of 3-hydroxy-7-methoxy-2-naphthoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-hydroxy-7-methoxy-2-naphthoate can be synthesized through the reaction of 3-hydroxy-7-methoxy-2-naphthoic acid with sodium hydroxide. The reaction typically involves dissolving 3-hydroxy-7-methoxy-2-naphthoic acid in methanol, followed by the addition of concentrated sulfuric acid. The mixture is then heated under reflux for several hours. After cooling, the product is extracted using ethyl acetate and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-hydroxy-7-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 3-hydroxy-7-methoxy-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-hydroxy-7-methoxy-2-naphthoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-naphthoic acid: Lacks the methoxy group present in sodium 3-hydroxy-7-methoxy-2-naphthoate.

    7-Methoxy-2-naphthoic acid: Lacks the hydroxyl group present in this compound.

    Sodium 2-naphthoate: Lacks both the hydroxyl and methoxy groups.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;3-hydroxy-7-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4.Na/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFJTZLJEJRYEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635776
Record name Sodium 3-hydroxy-7-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347860-33-7
Record name Sodium 3-hydroxy-7-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347860-33-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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